molecular formula C11H9NO3 B3051913 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester CAS No. 3695-85-0

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester

Cat. No.: B3051913
CAS No.: 3695-85-0
M. Wt: 203.19 g/mol
InChI Key: SSJMWLROUBFBOB-UHFFFAOYSA-N
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Description

IUPAC Name: Methyl (2E)-2-cyano-3-(4-hydroxyphenyl)acrylate Synonyms: Methyl 4-hydroxycinnamate, 4-Coumaric acid methyl ester, Methyl p-coumarate . Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol (calculated from formula). Key Features:

  • Contains a cyano (-CN) group at the α-position and a hydroxyl (-OH) group on the phenyl ring.
  • Exhibits a planar structure due to conjugation between the acrylate backbone and aromatic ring .
  • Demonstrated high binding affinity to breast cancer receptors in computational studies .

Properties

IUPAC Name

methyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMWLROUBFBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352700
Record name 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-85-0
Record name 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-3-(4-hydroxyphenyl)-2-propenoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Carboxylic acids or alcohols

Scientific Research Applications

Chemistry

Methyl 2-cyano-3-(4-hydroxyphenyl)acrylate serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations such as:

  • Oxidation: Leading to quinone derivatives.
  • Reduction: Resulting in amine formation.
  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Biology

Research has shown that this compound exhibits potential biological activities. It is studied for its interactions with enzymes and biological pathways. Notably, it has been evaluated for:

  • Antimicrobial Activity: Certain derivatives have demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus.
  • Antioxidant Activity: In vitro assays using DPPH radical scavenging methods have shown significant antioxidant capacity comparable to established antioxidants like ascorbic acid.

Medicine

In medicinal chemistry, the compound is investigated for potential therapeutic properties, including:

  • Anti-inflammatory Effects: Its structural components may interact with inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation.

Industrial Applications

Methyl 2-cyano-3-(4-hydroxyphenyl)acrylate is utilized in the production of polymers and materials with specific properties. For example:

  • UV Absorption in Polymers: The compound can be incorporated into polymeric materials to impart UV screening properties, enhancing the stability of products packaged in clear plastic containers against UV degradation .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various derivatives of cyanoacrylic acids against common pathogens. Results indicated that certain derivatives exhibited MIC values as low as 0.25 μg/mL against S. aureus, demonstrating potent antimicrobial properties.

Case Study 2: Antioxidant Activity Assessment

In vitro assays conducted to evaluate the antioxidant capacity of methyl 2-cyano-3-(4-hydroxyphenyl)acrylate using DPPH radical scavenging methods revealed significant scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A : Methyl 2-Cyano-3-[4-(Dimethylamino)phenyl]acrylate
  • Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.27 g/mol .
  • Key Differences: Replaces the hydroxyl (-OH) group with a dimethylamino (-N(CH₃)₂) group. The electron-donating dimethylamino group increases solubility in polar solvents but may reduce receptor binding specificity compared to the hydroxyl-containing target compound .
Compound B : 2-Propenoic Acid, 2-Cyano-3-(4-Methoxyphenyl)-, Ethyl Ester
  • Formula: C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol .
  • Key Differences: Substitutes hydroxyl (-OH) with methoxy (-OCH₃) and methyl ester with ethyl ester.

Ester Group Modifications

Compound C : 2-Propenoic Acid, 3-(4-Hydroxy-3-Methoxyphenyl)-, Propyl Ester
  • Formula : C₁₃H₁₆O₄
  • Molecular Weight : 236.26 g/mol .
  • Key Differences :
    • Uses a propyl ester instead of methyl and introduces a methoxy group at the phenyl 3-position.
    • Increased ester chain length may prolong metabolic stability but reduce volatility .
Compound D : 2-Propenoic Acid, 2-Cyano-3-(4-Methoxyphenyl)-, Octyl Ester
  • Formula: C₁₉H₂₃NO₃ (inferred from ).
  • Molecular Weight : ~313.39 g/mol.
  • Key Differences :
    • Features an octyl ester group, drastically increasing hydrophobicity.
    • Likely used in applications requiring slow release or enhanced lipid solubility .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl group improves water solubility compared to methoxy or alkylamino analogs . Cyano group increases polarity but may reduce stability under basic conditions .
  • Thermal Stability :
    • Methyl esters (e.g., target compound) generally exhibit higher volatility than ethyl or propyl esters .
  • Electronic Effects: Electron-withdrawing cyano group stabilizes the acrylate backbone, enhancing reactivity in polymerization reactions .

Biological Activity

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester, commonly referred to as methyl 2-cyano-3-(4-hydroxyphenyl)acrylate, is a compound with a molecular formula of C11H9NO3 and a CAS number of 3695-85-0. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A cyano group (-C≡N)
  • A hydroxyphenyl group (–C6H4(OH))
  • An ester group (–COOCH3)

These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 2-propenoic acid exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions within the bacteria .

Antioxidant Activity

The hydroxyphenyl moiety in the structure is believed to confer antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for potential therapeutic applications in conditions related to oxidative damage .

Anti-inflammatory Effects

There is evidence suggesting that compounds related to methyl 2-cyano-3-(4-hydroxyphenyl)acrylate may possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of 2-propenoic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : The cyano group can act as an electron-withdrawing group, enhancing the electrophilicity of adjacent groups and allowing for interactions with enzyme active sites.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals and reducing oxidative stress .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of cyanoacrylic acids against common pathogens. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against S. aureus, demonstrating potent antimicrobial properties .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of methyl 2-cyano-3-(4-hydroxyphenyl)acrylate using DPPH radical scavenging methods. The compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-cyano-3-(4-hydroxyphenyl)acrylateStructureAntimicrobial, Antioxidant
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateStructureModerate Antimicrobial
Methyl 2-cyano-3-(4-isopropylphenyl)acrylateStructureLow Antioxidant Activity

Q & A

Basic: What synthetic routes are effective for laboratory-scale preparation of 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester?

Answer:
A common method involves Knoevenagel condensation between 4-hydroxybenzaldehyde and methyl cyanoacetate under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Key steps:

Reagent preparation : Equimolar ratios of aldehyde and methyl cyanoacetate.

Catalysis : Use a weak base to deprotonate the active methylene group.

Reflux : Heat at 60–80°C for 6–12 hours.

Work-up : Acidify with dilute HCl, extract with ethyl acetate, and purify via recrystallization (e.g., ethanol/water).
Validation: Confirm yield and purity via HPLC and melting point comparison with literature (e.g., analogs in for ethyl ester synthesis) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the α,β-unsaturated ester backbone and substituent positions (e.g., hydroxyl at 4-phenyl, cyano at C2).
  • FT-IR : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • UV-Vis : Absorbance in 280–320 nm range due to conjugated π-system.
    Cross-reference with databases like NIST Chemistry WebBook for analogous cinnamate esters .

Advanced: How does the cyano group influence reaction pathways under basic aqueous conditions?

Answer:
The electron-withdrawing cyano group increases electrophilicity at the β-carbon, facilitating:

Hydrolysis : Ester cleavage to carboxylic acid under strong basic conditions (e.g., NaOH).

Nucleophilic attack : Thiols or amines may conjugate at the α,β-unsaturated position.
Methodological considerations :

  • Monitor pH to avoid unintended hydrolysis.
  • Use inert atmospheres to prevent oxidation of the phenolic –OH group.
  • Validate intermediates via LC-MS .

Advanced: What computational approaches predict the compound’s electronic properties, and how are they validated?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces.
  • Validation : Compare computed UV-Vis spectra with experimental data (e.g., NIST’s measured λmax for similar esters).
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO).
    Tools: Gaussian, ORCA. Reference NIST’s IUPAC Standard InChIKey for structural inputs .

Data Contradiction: How should researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?

Answer:

Source evaluation : Prioritize data from authoritative databases (e.g., NIST) over predicted values (e.g., ’s boiling point is predicted; cross-check with experimental data in ).

Purification : Recrystallize or use preparative HPLC to eliminate impurities affecting measurements.

Collaborative validation : Reproduce results across independent labs using standardized protocols (e.g., USP methods) .

Advanced: What chromatographic methods optimize purification of this compound?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).
  • TLC Monitoring : Silica gel 60 F254 plates; visualize under UV (254 nm) or iodine staining.
  • Flash Chromatography : For bulk purification, employ ethyl acetate/hexane (3:7) as mobile phase.
    Validate purity via ≥95% area under the curve in HPLC .

Advanced: How does the 2-cyano substitution impact biological activity compared to non-cyano analogs?

Answer:
The cyano group enhances:

Electrophilicity : Increases reactivity with biological nucleophiles (e.g., cysteine residues in enzymes).

Membrane permeability : Due to increased lipophilicity.
Methodology :

  • Conduct SAR studies using analogs (e.g., ’s non-cyano methyl ester).
  • Assay inhibitory activity against target proteins (e.g., kinases) via fluorescence polarization .

Advanced: What are the stability challenges for this compound under UV exposure?

Answer:
The α,β-unsaturated ester is prone to photoisomerization (cis-trans) and degradation via radical pathways.
Mitigation strategies :

  • Store in amber vials at –20°C.
  • Add antioxidants (e.g., BHT) to solutions.
  • Monitor degradation via UPLC-PDA at timed intervals.
    Compare with photostability data for octinoxate ( ), a structurally related UV filter .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester
Reactant of Route 2
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2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester

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